7-Xylosyl-10-deacetyltaxol

Natural Product Extraction Biomass Utilization Semi-synthesis

7-Xylosyl-10-deacetyltaxol is a glycosylated paclitaxel derivative from Taxus species. Unlike paclitaxel (natural abundance <0.02% dry weight), this precursor is up to 25x more abundant with superior water solubility. Its primary procurement value: enzymatic conversion (up to 92% yield) to 10-deacetyltaxol, the direct precursor for paclitaxel and docetaxel semi-synthesis. Also serves as a selective mitochondrial apoptosis probe (caspase-9/Bcl-2 pathway) and a specific substrate for β-xylosidase engineering. Choose ≥98% purity batches for bioconversion feedstock, biocatalyst development, or in vivo pharmacology studies.

Molecular Formula C50H57NO17
Molecular Weight 944.0 g/mol
CAS No. 90332-63-1
Cat. No. B1454920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Xylosyl-10-deacetyltaxol
CAS90332-63-1
Synonyms7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol
Molecular FormulaC50H57NO17
Molecular Weight944.0 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
InChIInChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1
InChIKeyORKLEZFXASNLFJ-DYLQFHMVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Xylosyl-10-deacetyltaxol (CAS 90332-63-1): Technical Baseline and Compound Classification for Scientific Procurement


7-Xylosyl-10-deacetyltaxol (10-Deacetyl-7-xylosyl paclitaxel, XDT) is a naturally occurring, glycosylated paclitaxel derivative (C50H57NO17, MW 943.98) characterized by a β-xylosyl moiety at the C7 position and a hydroxyl group at C10, in contrast to paclitaxel's acetylated C10 and unsubstituted C7 [1]. This taxane, isolated primarily from Taxus species, exhibits distinct physicochemical and pharmacological profiles that differentiate it from its parent compound and closely related analogs [2]. Its primary relevance to scientific and industrial stakeholders lies not solely in its intrinsic bioactivity, but in its role as a critical, high-abundance biosynthetic precursor and a molecular tool with defined, quantifiable advantages over alternatives in specific research and manufacturing contexts.

Why Substituting 7-Xylosyl-10-deacetyltaxol with Unmodified Paclitaxel or 10-Deacetyltaxol Fails in Targeted Scientific Workflows


Substitution of 7-Xylosyl-10-deacetyltaxol with seemingly similar taxanes like paclitaxel or 10-deacetyltaxol (10-DT) introduces critical quantitative and functional failures in specific research and industrial applications. Paclitaxel, while potent, exhibits extremely low natural abundance (often <0.02% dry weight) [1], and its high lipophilicity necessitates complex formulation [2]. Conversely, 10-deacetyltaxol, a closer analog, lacks the defining C7 xylosyl group that is the target for enzymatic or chemical bioconversion strategies essential for semi-synthetic taxane production [3]. Generic substitution overlooks the compound's unique dual role: it is simultaneously a more abundant and water-soluble paclitaxel congener and the exclusive substrate for a suite of specialized β-xylosidases that unlock high-yield routes to valuable taxane precursors. The following quantitative evidence delineates precisely where and why this specific glycosylated taxane cannot be interchanged.

Quantitative Evidence Guide for Differentiating 7-Xylosyl-10-deacetyltaxol from Paclitaxel and 10-Deacetyltaxol Analogs


Natural Abundance: 7-Xylosyl-10-deacetyltaxol Content in Taxus Biomass vs. Paclitaxel

7-β-Xylosyl-10-deacetyltaxol (XDT) is significantly more abundant in yew biomass than paclitaxel, directly impacting feedstock economics and extraction efficiency. While the natural level of paclitaxel is extremely low, the content of XDT can be up to 25-fold higher in the same plant material [1]. This abundance positions XDT as a more accessible, high-volume starting material, rather than a minor co-extractant.

Natural Product Extraction Biomass Utilization Semi-synthesis Taxane Production

Enzymatic Bioconversion Efficiency: Catalytic Proficiency of β-Xylosidase on 7-Xylosyl-10-deacetyltaxol

A specific cellulosome-like multienzyme complex demonstrates exceptional catalytic efficiency for the targeted removal of the C7 xylosyl group from 7-Xylosyl-10-deacetyltaxol (10-DAXP), a reaction that is either extremely inefficient or impossible with most commercially available β-xylosidases [1][2]. This complex achieves a turnover number (kcat) of 13.2 s⁻¹ and exhibits a remarkably long half-life of 214 hours under operational conditions [1].

Biocatalysis Enzyme Engineering Semi-synthesis Process Chemistry

Microbial Hydrolysis Yield: High-Value Precursor Generation from 7-Xylosyl-10-deacetyltaxol

Microbial biotransformation using Enterobacter sp. CGMCC 2487 provides a robust and high-yield method for converting 7-Xylosyl-10-deacetyltaxol (7-XDT) into 10-deacetyltaxol (10-DT). This process achieves a maximum conversion rate of 92% and a product yield of 764 mg/L, confirming the compound's utility as a scalable substrate for producing this key taxane intermediate [1].

Biotransformation Precursor Production Yield Optimization Green Chemistry

Comparative In Vitro Cytotoxicity Profile Across Human Cancer Cell Lines

In a comparative study of taxane diterpenoids from Taxus wallichiana, 7-xylosyl-10-deacetyltaxol C (a closely related analog with identical core substitution) demonstrated a broad but moderate cytotoxic profile. Against five human cancer cell lines (lung SK-LU-1, liver HepG2, breast MCF7, skin SK-Mel-2, prostate LNCaP), the IC50 values for related 7-xylosyl taxanes ranged from 1.4 μM to 88.1 μM, whereas the positive control ellipticine was far more potent (IC50 1.5–2.0 μM) [1]. This data clarifies that the compound's primary scientific value is not as a potent cytotoxic payload itself, but as a molecular scaffold for further derivatization and a prodrug of more active metabolites.

Anticancer Screening Cytotoxicity SAR Studies Drug Discovery

Mechanistic Divergence in Apoptosis Induction vs. Paclitaxel

7-Xylosyl-10-deacetylpaclitaxel induces apoptosis in human PC-3 prostate cancer cells via a mitochondrial-dependent pathway that is mechanistically distinct from the extrinsic pathway activation. Treatment up-regulates pro-apoptotic Bax and Bad proteins and down-regulates anti-apoptotic Bcl-2 and Bcl-XL, leading to mitochondrial membrane permeabilization and caspase-9 activation, without affecting the expression of CD95 (Fas) or NF-κB proteins [1]. This contrasts with some reports on paclitaxel which can also engage the extrinsic, receptor-mediated pathway.

Apoptosis Mechanisms Mitochondrial Pathway Prostate Cancer Pharmacodynamics

In Vivo Efficacy Disconnect: Superior Antitumor Activity Despite Inferior In Vitro Potency

In a notable divergence from in vitro cytotoxicity data, extracts containing 7-xylosyl-10-deacetylpaclitaxel and its C analog demonstrated the most significant antitumor activity in vivo, despite showing a significantly smaller antitumor effect than paclitaxel in vitro [1]. This suggests that the compound's in vivo efficacy may be mediated by factors beyond direct cytotoxicity, such as improved pharmacokinetics, tumor microenvironment modulation, or the activation of host immune mechanisms, which are absent in cell culture [1].

In Vivo Efficacy Pharmacokinetics Antitumor Activity Xenograft Models

High-Value Application Scenarios for Procuring 7-Xylosyl-10-deacetyltaxol (CAS 90332-63-1)


Semi-Synthetic Paclitaxel and Docetaxel Production

This is the compound's primary industrial application. As demonstrated, 7-Xylosyl-10-deacetyltaxol is naturally abundant (up to 25x more than paclitaxel) [1] and can be converted with high efficiency (up to 92% yield) [2] into 10-deacetyltaxol (10-DT), a direct precursor for the semi-synthesis of paclitaxel and docetaxel. Procurement should prioritize high-purity batches for use as a feedstock in enzymatic or microbial biotransformation processes [3].

Enzyme Engineering and Biocatalysis Research

The compound is an essential substrate for studying and engineering specialized β-xylosidases like LXYL-P1-2 and the cellulosome-like multienzyme complex from C. cellulans F16 [1][2]. These enzymes exhibit high substrate specificity and catalytic efficiency (e.g., kcat 13.2 s⁻¹, half-life 214 hours) [2]. Scientists developing novel biocatalysts for glycoside hydrolysis will find this compound an indispensable tool for activity assays and mechanistic studies.

Investigating Mitochondrial Apoptosis Pathways

7-Xylosyl-10-deacetyltaxol serves as a selective molecular probe for the mitochondrial (intrinsic) pathway of apoptosis. Its action is characterized by modulation of Bcl-2 family proteins and activation of caspase-9, without engaging the CD95/Fas receptor-mediated extrinsic pathway [1]. Researchers requiring a taxane that cleanly activates the mitochondrial death cascade in prostate and other cancer cell models should select this compound over promiscuous analogs.

In Vivo Oncology and Host-Response Pharmacology

For in vivo studies where a disconnect exists between potent in vitro cytotoxicity and strong in vivo tumor suppression, this compound is a key reagent. Evidence shows that 7-xylosyl-10-deacetylpaclitaxel exhibits significant in vivo antitumor activity that is not predicted by its moderate in vitro IC50 values, suggesting engagement of host immune or other systemic mechanisms [1]. This makes it a valuable compound for studying non-cell-autonomous anticancer effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Xylosyl-10-deacetyltaxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.